molecular formula C17H14ClN3O2S B2923977 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 896018-12-5

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2923977
CAS RN: 896018-12-5
M. Wt: 359.83
InChI Key: ZJNATEOSKCNXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide” is related to a scaffold structure that has been studied for its cytotoxic activity . This structure, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole, has been elaborated with a P-Tolyl Sulfonamide Moiety, which has been found to enhance cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound seems to be based on a 5-(4-Chlorophenyl)-1,3,4-Thiadiazole scaffold, which has been modified with a P-Tolyl Sulfonamide Moiety . This modification has been found to enhance the cytotoxic activity of the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Nafeesa et al. (2017) focused on the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial and anti-enzymatic potential. The research highlighted compound 6i as a significant inhibitor of gram-negative bacterial strains, demonstrating the compound's potential in developing new antibacterial agents (Nafeesa et al., 2017).

Enzyme Inhibition and Antidiabetic Potential

  • Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with potent α-glucosidase inhibitory potential. This work showcases the potential of these compounds as antidiabetic agents, contributing to the development of new treatments for diabetes mellitus (Iftikhar et al., 2019).

Anti-inflammatory and Anti-thrombotic Applications

  • Research by Basra et al. (2019) on 1,3,4-oxadiazole derivatives revealed significant anti-inflammatory and anti-thrombotic activities in rat models. The study suggests the potential of these compounds in the development of new pharmaceutical products for treating inflammatory and cardiovascular diseases (Basra et al., 2019).

Neuroprotective and Enzyme Inhibition

  • A study by Rehman et al. (2013) on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide highlighted their activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Rehman et al., 2013).

Antimicrobial Applications

  • The study by Aziz-Ur-Rehman et al. (2020) synthesized a novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives, which exhibited excellent to moderate antibacterial activity. This research contributes to the search for new antimicrobial agents to combat resistant bacterial strains (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNATEOSKCNXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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